Spdb-DM4

Description

Properties

IUPAC Name |

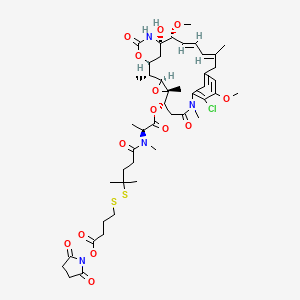

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVNQRWLLQGEIB-BAQPUJNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H63ClN4O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

995.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Intricate Mechanism of Spdb-DM4: A Technical Guide for Drug Development Professionals

An in-depth exploration of the Spdb-DM4 linker-payload system, detailing its mechanism of action from antibody conjugation to targeted cell cytotoxicity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

This compound is a pivotal linker-payload conjugate utilized in the development of antibody-drug conjugates (ADCs), a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. The this compound system comprises two key components: the Spdb (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker and the cytotoxic agent DM4, a potent maytansinoid derivative. The synergy between the targeted delivery of a monoclonal antibody and the intracellular release of a highly potent cytotoxic agent is central to the therapeutic strategy of ADCs employing this compound.

The Multi-Step Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound conjugate is realized through a sequence of carefully orchestrated events, beginning with the precise engineering of the ADC and culminating in the induction of apoptosis in cancer cells.

Antibody Conjugation

The journey of a this compound based ADC begins with the covalent attachment of the linker-payload to a monoclonal antibody (mAb) that has high specificity for a tumor-associated antigen. The N-hydroxysuccinimide (NHS) ester of the Spdb linker readily reacts with the primary amine groups of lysine residues on the antibody, forming a stable amide bond. A critical parameter in the design of an effective ADC is the drug-to-antibody ratio (DAR), which represents the average number of DM4 molecules conjugated to each antibody. For coltuximab ravtansine (SAR3419), an anti-CD19 ADC utilizing this compound, a DAR of approximately 3.5 was selected to balance efficacy and toxicity.[1][2][3]

Systemic Circulation and Tumor Targeting

Once administered, the ADC circulates through the bloodstream. The Spdb linker is designed to be stable at physiological pH, a crucial feature that minimizes the premature release of the toxic DM4 payload in circulation, thereby reducing systemic toxicity.[4] The engineered monoclonal antibody component of the ADC guides it to the tumor site, where it selectively binds to the target antigen expressed on the surface of cancer cells.

Internalization and Intracellular Trafficking

Upon binding to the tumor-associated antigen, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.

Payload Release: The Critical Cleavage

Within the reducing environment of the endosomes and lysosomes, the disulfide bond within the Spdb linker is cleaved. This intracellular cleavage is facilitated by the high concentration of reducing agents such as glutathione. This critical step releases the DM4 payload from the antibody, allowing it to exert its cytotoxic effect.[3]

Induction of Apoptosis via Microtubule Disruption

The released DM4 is a potent inhibitor of tubulin polymerization. It binds to tubulin, a key component of microtubules, and disrupts microtubule dynamics. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2][5]

Quantitative Analysis of Efficacy

The potency of ADCs utilizing the this compound system has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for coltuximab ravtansine (SAR3419).

Table 1: In Vitro Cytotoxicity of Coltuximab Ravtansine (SAR3419)

| Cell Line | Cancer Type | IC50 (ng/mL) |

| Ramos | Burkitt's Lymphoma | Data not specified |

| Farage | Diffuse Large B-cell Lymphoma | Data not specified |

| DOHH2 | Diffuse Large B-cell Lymphoma | Data not specified |

Table 2: In Vivo Efficacy of Coltuximab Ravtansine (SAR3419) in Ramos Tumor Xenograft Models

| Dose (mg/kg conjugated antibody) | Treatment Schedule | Outcome | Reference |

| ~2.5 | Single dose | Minimal effective dose | [1][2] |

| ~5.0 | Single dose | 100% complete tumor regression | [1][2] |

| 7.5 | Single dose | 5 out of 7 mice tumor-free on day 124 | [3] |

| 15 | Single dose | 100% complete tumor regression | [3] |

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in drug development. This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound based ADCs.

Conjugation of this compound to a Monoclonal Antibody

Objective: To covalently link the this compound linker-payload to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

This compound

-

Dimethylacetamide (DMA)

-

Sodium phosphate buffer (0.2 M, pH 8.0)

-

Phosphate-buffered saline (PBS)

-

Microtiter plate with a 30 kDa molecular weight cutoff (MWCO) membrane

Procedure:

-

Prepare the this compound adduct solution. For a final reaction concentration, aim for a molar excess of the linker-payload to the antibody. A typical starting point is a 10:1 molar ratio.[6]

-

In a microtiter plate well, combine the following in order:

-

Seal the plate and vortex to ensure thorough mixing.

-

Incubate the reaction mixture for 18 hours at room temperature.

-

Purify the resulting ADC from unconjugated linker-payload and other reaction components using a method such as size-exclusion chromatography (SEC) or dialysis.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To quantify the average number of DM4 molecules conjugated to each antibody.

Method: Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose.

Procedure:

-

Equilibrate an HIC column with a high-salt mobile phase.

-

Inject the purified ADC sample.

-

Elute the ADC species using a decreasing salt gradient. The unconjugated antibody will elute first, followed by species with increasing DARs, as the hydrophobicity increases with the number of conjugated DM4 molecules.

-

Monitor the elution profile using a UV detector at 280 nm.

-

Calculate the peak area for each species (DAR 0, 2, 4, etc.).

-

The average DAR is calculated as the weighted average of the different drug-loaded species.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potency of the this compound ADC against cancer cell lines.

Method: A cell viability assay, such as the MTT assay, is commonly used.

Procedure:

-

Seed cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, a non-targeting control ADC, and free DM4 in cell culture medium.

-

Remove the existing medium from the cells and add the prepared dilutions. Include untreated cells as a control.

-

Incubate the plates for a predetermined period (e.g., 72-96 hours).[7]

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]

-

Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.

Signaling Pathways of DM4-Induced Apoptosis

The disruption of microtubule dynamics by DM4 triggers a cascade of signaling events that converge on the activation of the apoptotic pathway. This process is crucial for the therapeutic efficacy of this compound based ADCs.

The suppression of microtubule dynamics leads to the activation of the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. Prolonged activation of this checkpoint can lead to the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family. This shift in the balance of Bcl-2 family proteins results in mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[5][8][9]

References

- 1. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

The Architecture and Assembly of Spdb-DM4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spdb-DM4 is a pivotal drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs), a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the cytotoxic potency of small molecule payloads. This guide provides a comprehensive overview of the structure and synthesis of this compound, intended to serve as a technical resource for professionals in the field of drug development. The this compound conjugate consists of the potent maytansinoid tubulin inhibitor, DM4, connected to a monoclonal antibody via the Spdb (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker.[][2][3] This strategic design allows for stable circulation in the bloodstream and subsequent targeted release of the cytotoxic payload within cancer cells, thereby minimizing off-target toxicity.[][]

Core Components and Structural Elucidation

The this compound conjugate is an elegant assembly of three key components: a monoclonal antibody (mAb), the Spdb linker, and the DM4 payload. Each component plays a critical role in the overall efficacy and safety profile of the resulting ADC.

The DM4 Payload: A Potent Antimitotic Agent

DM4, a derivative of maytansine, is a highly potent microtubule-targeting agent.[5] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules.[][6] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis in rapidly dividing cancer cells.[7] Maytansinoids like DM4 are particularly effective as ADC payloads due to their high cytotoxicity, with activity in the sub-nanomolar range, and their ability to be chemically modified for linker attachment.[8]

The Spdb Linker: Ensuring Stability and Controlled Release

The Spdb linker is a heterobifunctional crosslinker designed to connect the DM4 payload to the antibody.[2][3] It contains two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group. The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on the surface of the monoclonal antibody, to form a stable amide bond.[2]

A critical feature of the Spdb linker is its disulfide bond. This bond is relatively stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing systemic toxicity.[][] Upon internalization of the ADC into a target cancer cell, the disulfide bond is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the extracellular space.[2][9] This cleavage releases the DM4 payload in its active form, allowing it to exert its cytotoxic effect.

The Monoclonal Antibody: The Targeting Moiety

The monoclonal antibody serves as the targeting component of the ADC, providing specificity for antigens that are overexpressed on the surface of cancer cells. The choice of mAb is critical and depends on the specific type of cancer being targeted. The conjugation of this compound to the antibody is a crucial step that must be carefully controlled to ensure a consistent drug-to-antibody ratio (DAR).

Synthesis and Conjugation of this compound ADC

The synthesis of a this compound ADC is a multi-step process that involves the individual synthesis of the DM4 payload and the Spdb linker, followed by the conjugation of the linker to the antibody and the subsequent attachment of the DM4 payload. While specific, detailed industrial-scale synthesis protocols are often proprietary, the general methodology is well-documented in scientific literature.

Synthesis of the DM4 Payload

The synthesis of DM4 is a complex, multi-step process that starts from the natural product maytansine, which is typically produced via fermentation.[5] Maytansine itself lacks a suitable functional group for direct conjugation to a linker. Therefore, it undergoes chemical modification to introduce a thiol group, resulting in the DM4 molecule.[5][8] This process involves the esterification of maytansinol with a thiol-containing carboxylic acid.[10]

Synthesis of the Spdb Linker

The Spdb linker, N-succinimidyl 4-(2-pyridyldithio)butanoate, is synthesized to serve as the bridge between the antibody and the payload. It is a heterobifunctional linker designed for amine-to-thiol conjugation.

Conjugation to a Monoclonal Antibody

The final step is the conjugation of the this compound to the selected monoclonal antibody. This process typically involves a two-step reaction:

-

Antibody Modification: The monoclonal antibody is first reacted with the Spdb linker. The NHS ester of the Spdb linker forms a stable amide bond with the lysine residues on the antibody surface.

-

Payload Attachment: The thiol-containing DM4 payload is then reacted with the modified antibody. The pyridyldithio group on the linker reacts with the thiol group of DM4 to form a disulfide bond, resulting in the final this compound ADC.

The average number of DM4 molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute of the ADC.[11] An optimal DAR is typically between 3 and 4 to balance efficacy and potential toxicity.[12] Higher DARs can lead to increased potency but may also result in faster clearance and greater toxicity.[12]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its components.

| Parameter | Value | Reference |

| This compound Conjugate | ||

| CAS Number | 1626359-62-3 | [13] |

| Molecular Formula | C46H63ClN4O14S2 | [13] |

| Molecular Weight | 995.6 Da | [13] |

| sulfo-Spdb-DM4 Conjugate | ||

| CAS Number | 1626359-59-8 | [] |

| Molecular Formula | C46H63ClN4O17S3 | [] |

| Molecular Weight | ~1075.7 g/mol | [] |

| Spdb Linker | ||

| CAS Number | 115088-06-7 | [3][] |

| Molecular Formula | C13H14N2O4S2 | [3][] |

| Molecular Weight | 326.39 g/mol | [3][] |

| DM4 Payload | ||

| Full Chemical Name | N2′-Deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)maytansine | [2] |

| General ADC Characteristics | ||

| Average Drug-to-Antibody Ratio (DAR) | 3.1 ± 0.5 (in a microscale study) | [15] |

| Optimal DAR Range | 3 to 4 | [12] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound and its conjugation to antibodies are often proprietary. However, this section provides a generalized methodology for key experimental procedures based on publicly available information.

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

The average DAR of an ADC can be determined using UV-Vis spectrophotometry by measuring the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload (e.g., ~252 nm for maytansinoids).[]

Methodology:

-

Measure the extinction coefficients of the unconjugated antibody and the free drug-linker at both 280 nm and the payload's maximum absorbance wavelength.

-

Measure the absorbance of the purified ADC sample at both wavelengths.

-

Calculate the concentration of the antibody and the drug-linker in the ADC sample using the Beer-Lambert law and a set of simultaneous equations to correct for the absorbance contribution of each component at both wavelengths.

-

The DAR is then calculated as the molar ratio of the drug-linker to the antibody.

Characterization of DAR by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique used to separate ADC species with different numbers of conjugated drugs.[][17] The hydrophobicity of the ADC increases with the number of conjugated DM4 molecules.

Methodology:

-

An HIC column (e.g., Butyl-NPR) is equilibrated with a high-salt mobile phase.

-

The ADC sample is injected onto the column.

-

A decreasing salt gradient is applied to elute the ADC species. The unconjugated antibody elutes first, followed by species with increasing DARs.

-

The peaks corresponding to different DAR species are identified by mass spectrometry.

-

The relative area of each peak is used to calculate the weighted average DAR.[]

Purification of this compound ADC

Purification of the ADC is essential to remove unconjugated antibody, free drug-linker, and aggregated species. This is often achieved using a combination of chromatographic techniques.

Methodology:

-

Initial Purification: The crude conjugation mixture is often first purified by protein A chromatography to remove unconjugated drug-linker and other process-related impurities.

-

Polishing Steps: Further purification to separate ADC species with different DARs and to remove aggregates can be performed using techniques such as ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC). Hydrophobic interaction chromatography (HIC) can also be used for purification based on the drug load.[17]

Visualizations

This compound ADC Synthesis Workflow

Caption: High-level workflow for the synthesis and purification of a this compound ADC.

Mechanism of Action of this compound ADC

Caption: Cellular mechanism of action for a this compound antibody-drug conjugate.

References

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 5. njbio.com [njbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 9. Anti-CanAg (clone huC242)-SPDB-DM4 ADC - Creative Biolabs [creativebiolabs.net]

- 10. books.rsc.org [books.rsc.org]

- 11. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 15. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

Spdb-DM4 role in antibody-drug conjugate development

An In-depth Technical Guide to the Role of SPDB-DM4 in Antibody-Drug Conjugate Development

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure and associated toxicities.[1][2] These complex biotherapeutics consist of three primary components: a monoclonal antibody (mAb) for specific targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that connects the two.[2][3] The linker-payload system is critical to the ADC's success, dictating its stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.

This guide focuses on a specific and widely utilized linker-payload combination: This compound . It combines the cleavable disulfide linker, SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) , with the potent maytansinoid payload, DM4 .[][5][6] We will explore the individual components, the integrated mechanism of action, key experimental data, and the protocols essential for the development and evaluation of this compound based ADCs.

Core Components: The SPDB Linker and DM4 Payload

The SPDB Linker: A Reduction-Sensitive Bridge

The SPDB linker is a critical element that ensures the ADC remains stable in the bloodstream and releases its payload only upon reaching the target cell.[]

-

Structure and Type: SPDB is a bifunctional, cleavable linker.[] Its design incorporates a disulfide bond, which is susceptible to cleavage in a reductive environment.[][6]

-

Mechanism of Release: The disulfide bond is relatively stable in the oxidizing environment of the bloodstream, preventing premature drug release.[] However, upon internalization into a tumor cell, the significantly higher intracellular concentration of reducing agents, such as glutathione (GSH), facilitates the cleavage of the disulfide bond, releasing the active DM4 payload.[6][7]

-

Advantages:

-

Controlled Release: The reduction-sensitive nature of the disulfide bond allows for targeted drug release specifically within the tumor cell, enhancing therapeutic efficacy and reducing off-target toxicity.[]

-

Tunable Stability: The stability of the disulfide bond can be modulated by introducing steric hindrance around it, allowing for optimization of the release kinetics.[1][6]

-

-

Sulfo-SPDB Variant: A sulfonated, water-soluble version, sulfo-SPDB, is often used to improve conjugation efficiency and the solubility of the final ADC construct, addressing common challenges in formulation and development.[]

The DM4 Payload: A Potent Mitotic Disruptor

DM4 is a highly potent cytotoxic agent derived from maytansine, a class of powerful antimitotic agents.[5][]

-

Mechanism of Action: DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization.[5][] It binds to tubulin at or near the vinblastine-binding site, disrupting the microtubule network within the cell.[][9]

-

Cellular Impact: The disruption of microtubules is critical during cell division, leading to cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death).[1][]

Integrated Mechanism of Action of this compound ADCs

The efficacy of an this compound ADC is a multi-step process that begins with systemic circulation and culminates in the targeted destruction of cancer cells.

-

Targeting and Binding: The ADC circulates through the bloodstream, where the mAb component selectively recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[]

-

Internalization: Following binding, the entire ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.[][10]

-

Intracellular Trafficking and Cleavage: The ADC is trafficked within the cell, typically to lysosomes.[10] In the highly reductive environment of the cytoplasm, the disulfide bond of the SPDB linker is cleaved.[]

-

Payload Release and Action: This cleavage releases the active DM4 payload into the cytosol.[] The freed DM4 then binds to tubulin, disrupts microtubule dynamics, induces mitotic arrest, and triggers apoptosis.[9]

References

- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. njbio.com [njbio.com]

- 7. Anti-CanAg (clone huC242)-SPDB-DM4 ADC - Creative Biolabs [creativebiolabs.net]

- 9. Anti-IL2RA (Daclizumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]

- 10. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Function of Spdb-DM4 Tubulin Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the Spdb-DM4 linker-payload system, a critical component in the development of targeted cancer therapeutics. It covers the fundamental mechanism of action, presents key preclinical and clinical data, outlines detailed experimental protocols, and visualizes the core concepts through structured diagrams.

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of modern precision oncology, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the interplay between its three components: the specificity of the monoclonal antibody, the potency of the cytotoxic payload, and the stability and release characteristics of the chemical linker.

This compound is an advanced linker-payload conjugate that combines the tubulin-inhibiting maytansinoid, DM4, with a chemically labile disulfide linker, N-succinimidyl-4-(2-pyridyldithio)butanoate (Spdb). The Spdb linker is engineered for high stability in systemic circulation, yet is susceptible to cleavage within the reducing environment of the target cell, ensuring controlled and targeted release of the cytotoxic payload.[][2] This guide delves into the technical specifics of the this compound system, providing a comprehensive resource for researchers in the field.

Core Mechanism of Action

The therapeutic effect of an this compound-based ADC is a multi-step process, beginning with systemic administration and culminating in the targeted induction of apoptosis in cancer cells.[3]

-

Target Binding & Internalization: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the cancer cell surface.[]

-

Endocytosis: Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.[3][5]

-

Payload Release: Within the endosomal-lysosomal compartment, the intracellular environment is significantly more reducing than the bloodstream. This reducing potential, facilitated by molecules like glutathione, cleaves the disulfide bond within the Spdb linker.[5] This cleavage releases the potent DM4 payload from the antibody.[6]

-

Tubulin Inhibition: Once liberated into the cytoplasm, DM4 exerts its cytotoxic effect. It binds to tubulin at or near the vinblastine-binding site, a critical component of the cellular microtubule network.[] This binding inhibits the polymerization of tubulin into microtubules and can lead to the depolymerization of existing microtubules.[5]

-

Cell Cycle Arrest & Apoptosis: The disruption of microtubule dynamics is catastrophic for the cell, particularly during division. It leads to a halt in the cell cycle at the G2/M phase, preventing mitosis and ultimately triggering programmed cell death (apoptosis).[2][6]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize key preclinical and clinical data for notable ADCs utilizing the this compound system.

Table 1: Preclinical In Vivo Efficacy of SAR3419 (Coltuximab Ravtansine)

| Model Type | Xenograft | Dosing (mg/kg) | Key Outcome | Citation |

| B-cell ALL | ALL-4 (Ph+) | 2.5 - 10 | Complete responses (CRs) at all doses; Leukemia growth delay of 22.3-36.8 days. | [7] |

| Diffuse Large B-Cell Lymphoma | WSU-DLCL2 | 15 | 7/7 tumor-free survivors (cured). | [8] |

| Diffuse Large B-Cell Lymphoma | WSU-DLCL2 | 7.5 | 64-day tumor growth delay; 2/7 tumor-free survivors. | [8] |

| Follicular Lymphoma | WSU-FSCCL | 30 | 7/7 tumor-free survivors (cured). | [8] |

| Follicular Lymphoma | WSU-FSCCL | 15 | 4/7 tumor-free survivors. | [8] |

| Burkitt's Lymphoma | Ramos | ~5.0 | 100% complete tumor regression. | [6] |

| Burkitt's Lymphoma | Ramos | ~2.5 | Minimal effective single dose. | [6] |

Table 2: Clinical & Pharmacokinetic Data of Anetumab Ravtansine

| Parameter | Value | Study Population / Conditions | Citation |

| Pharmacokinetics | |||

| Half-life (t½) | ~5.5 days | Phase I, Advanced Solid Tumors | [9] |

| Dosing | Dose-proportional | Phase I, Advanced Solid Tumors | [9] |

| Clinical Efficacy & Safety | |||

| Maximum Tolerated Dose (MTD) | 6.5 mg/kg (q3w) or 2.2 mg/kg (qw) | Phase I, Advanced Solid Tumors | [9][10] |

| Objective Response (Phase I) | 1 CR, 11 PR, 66 SD (n=148) | Heavily pretreated, mesothelin-expressing solid tumors | [9] |

| Median PFS (vs. Vinorelbine) | 4.3 months vs 4.5 months | Phase II, 2nd-line Malignant Pleural Mesothelioma | [11][12] |

| Median PFS (with Pembrolizumab) | 12.2 months vs 3.9 months (pembrolizumab alone) | Phase II, Platinum-pretreated Pleural Mesothelioma | [13] |

Table 3: In Vitro Cytotoxicity (IC50)

| ADC / Payload | Cell Line | Target Antigen | IC50 (nM) | Citation |

| Free DM4 | SK-BR-3 | N/A | 0.3 - 0.4 | [14] |

| Anti-EGFR-Spdb-DM4 | HSC2 | EGFR | 0.18 | [15] |

| Anti-EGFR-Spdb-DM4 | SAS | EGFR | 0.87 | [15] |

| Anti-EGFR-Spdb-DM4 | OSC19 | EGFR | 1.39 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of this compound based ADCs. Below are representative protocols for key analytical procedures.

Antibody-DM4 Conjugation (Microscale)

This protocol is adapted from a method for parallel, small-scale conjugation suitable for high-throughput screening.[16]

-

Materials:

-

Antibody stock (0.25–1.0 mg/mL in PBS)

-

0.2 M Sodium Phosphate buffer, pH 8.0

-

This compound adduct in Dimethylacetamide (DMA)

-

Phosphate-Buffered Saline (PBS)

-

96-well microtiter plate with a 30 kDa MWCO membrane

-

-

Procedure:

-

In a single well of the microtiter plate, combine the following:

-

100 µL of antibody stock solution

-

50 µL of 0.2 M Sodium Phosphate buffer (pH 8.0)

-

25 µL PBS

-

5 µL this compound adduct in DMA

-

20 µL DMA

-

-

Ensure the final reaction volume is 200 µL and the final DMA concentration is 10%. Adjust PBS and DMA volumes if necessary for non-standard reactions.

-

Seal the plate and vortex gently to mix.

-

Incubate the reaction at room temperature for the desired duration (e.g., 2-4 hours).

-

Purify the resulting ADC from unconjugated linker-payload and DMA using the 30 kDa MWCO membrane via centrifugation or buffer exchange into a formulation buffer (e.g., PBS).

-

Characterize the final product for Drug-to-Antibody Ratio (DAR), monomer percentage, and yield using techniques like Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).

-

In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic potency of an ADC on adherent cancer cell lines.[15]

-

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

This compound ADC and control articles

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Cell Seeding: Trypsinize and resuspend cells in complete medium. Seed 100 µL of the cell suspension (e.g., at 1 x 10⁵ cells/mL) into each well of a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC in complete medium.

-

Carefully remove the medium from the cells and add 100 µL of the diluted ADC to the appropriate wells. Include vehicle-only and untreated controls.

-

Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Visualized Workflows

General Experimental Workflow for ADC Evaluation

The development and validation of an this compound ADC follows a logical progression from initial creation to in vivo testing.

Logical Relationship: Linker Stability and Payload Release

The design of the Spdb linker is a balance between stability in circulation and efficient cleavage within the target cell.

References

- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Anti-IL2RA (Daclizumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]

- 6. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ashpublications.org [ashpublications.org]

- 9. First-in-Human, Multicenter, Phase I Dose-Escalation and Expansion Study of Anti-Mesothelin Antibody-Drug Conjugate Anetumab Ravtansine in Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. targetedonc.com [targetedonc.com]

- 12. Anetumab Ravtansine vs Vinorelbine in Relapsed Mesothelin-Positive Advanced Malignant Pleural Mesothelioma - The ASCO Post [ascopost.com]

- 13. Randomized trial of anetumab ravtansine and pembrolizumab compared to pembrolizumab for mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The SPDB Cleavable Linker: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the potent cytotoxic payload is a critical determinant of both efficacy and safety. Among the various linker technologies, cleavable linkers that are selectively broken within the target cell to release the payload have gained significant traction. This guide provides a comprehensive technical overview of the N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker, a disulfide-based cleavable linker widely employed in ADC development. We will delve into its core mechanism, applications, and the experimental protocols necessary for its evaluation, presenting quantitative data and visual workflows to aid researchers in this domain.

The SPDB Linker: Structure and Mechanism of Action

The SPDB linker is a bifunctional molecule designed to be stable in the systemic circulation while being susceptible to cleavage within the reducing environment of the cell. Its structure consists of an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (such as lysine residues) on the antibody, and a pyridyldithio group, which forms a disulfide bond with a thiol-containing payload.

The key to the SPDB linker's functionality lies in its disulfide bond. The intracellular environment has a significantly higher concentration of glutathione (GSH), a thiol-containing tripeptide, compared to the bloodstream. This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond within the SPDB linker, leading to the release of the cytotoxic payload inside the target cell. This targeted release mechanism minimizes off-target toxicity to healthy tissues.

The stability of the disulfide bond can be modulated by introducing steric hindrance around it. For instance, the inclusion of methyl groups adjacent to the disulfide bond can increase its stability in plasma, preventing premature drug release.[1][2]

Quantitative Data on SPDB Linker and Associated ADCs

While direct comparative studies summarizing all quantitative data for the SPDB linker in a single source are limited, the following tables consolidate available information on its stability and the efficacy of ADCs employing this technology.

Table 1: Stability of Disulfide-Linked ADCs

| ADC | Linker Type | Key Structural Feature | Plasma Half-life | Species | Reference |

| huC242-SPDB-DM4 | Disulfide | Two methyl groups on the maytansinoid side of the disulfide bond | ~5 days | Human | [3] |

| huC242-DM1 | Disulfide | Less sterically hindered disulfide | 42.2 h (intact conjugate) | Mouse | [4] |

| General Disulfide Linker | Disulfide | Unspecified | Stable in human plasma (>7 days) | Human | [5] |

| General Disulfide Linker | Disulfide | Unspecified | Unstable in mouse plasma (<1 hour for some dipeptide-disulfide linkers) | Mouse | [5] |

Table 2: In Vitro Cytotoxicity of a Disulfide-Linked ADC (huC242-SPDB-DM4)

| Cell Line | Antigen Expression | IC50 | Reference |

| COLO 205 (human colon cancer) | CanAg positive | Highly potent (specific value not stated, but described as highly active in vitro) | [1][2] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful development and evaluation of ADCs utilizing the SPDB linker. The following sections provide methodologies for key experiments.

Protocol 1: Conjugation of SPDB Linker to Antibody and Payload

This protocol describes a general method for the conjugation of a thiol-containing payload to an antibody via the SPDB linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

SPDB crosslinker (e.g., from MedChemExpress, CAS 115088-06-7)[6]

-

Thiol-containing cytotoxic payload (e.g., DM4)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Desalting columns (e.g., G25)

-

Reaction buffers (e.g., PBS with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

Procedure:

-

Antibody Modification:

-

Dissolve the antibody in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.

-

Add a 20-fold molar excess of SPDB linker (dissolved in a small amount of organic solvent like DMSO) to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

Remove excess, unreacted SPDB linker using a desalting column equilibrated with the reaction buffer.

-

Determine the average number of SPDB molecules conjugated per antibody (linker-to-antibody ratio, LAR) by measuring the release of pyridine-2-thione at 343 nm after reduction with an excess of DTT.

-

-

Payload Conjugation:

-

Dissolve the thiol-containing payload in a suitable solvent.

-

Add the payload solution to the SPDB-modified antibody at a molar ratio of approximately 1.5 to 2.0 moles of payload per mole of linker.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench any unreacted pyridyldithio groups on the antibody by adding a 10-fold molar excess of N-acetylcysteine and incubating for 30 minutes.

-

-

Purification and Characterization:

-

Purify the resulting ADC from unconjugated payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and LC-MS.[7][]

-

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of payload release in plasma.

Materials:

-

Purified ADC

-

Human plasma (and other species as required)

-

Incubator at 37°C

-

Affinity purification resin (e.g., Protein A or Protein G)

-

LC-MS system

Procedure:

-

Incubate the ADC in plasma at a concentration of approximately 100 µg/mL at 37°C.[9]

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.

-

Isolate the ADC from the plasma proteins using Protein A or Protein G affinity chromatography.[10]

-

Analyze the purified ADC by LC-MS to determine the average DAR at each time point.[7][11]

-

Calculate the percentage of payload remaining conjugated to the antibody over time to determine the plasma half-life of the ADC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[12][13][14]

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Purified ADC, unconjugated antibody (control), and free payload (control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.

-

Incubate the plate for 72-96 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values.

-

Protocol 4: In Vitro Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.[16][17][18]

Materials:

-

Antigen-positive cancer cell line

-

Antigen-negative cancer cell line, stably transfected to express a fluorescent protein (e.g., GFP)

-

Co-culture medium

-

96-well plates

-

Purified ADC

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Co-culture Seeding:

-

Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

-

As controls, seed each cell line in monoculture.

-

Allow cells to adhere overnight.

-

-

ADC Treatment:

-

Treat the co-cultures and monocultures with serial dilutions of the ADC.

-

Incubate for 72-96 hours.

-

-

Analysis:

-

Using a fluorescence microscope or high-content imager, quantify the number of viable GFP-positive (antigen-negative) cells in the co-culture wells treated with the ADC, compared to the untreated co-culture wells.

-

A significant decrease in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[19]

-

Mandatory Visualizations

Signaling Pathway of DM4 Payload

The cytotoxic payload DM4, released from the SPDB linker, exerts its cell-killing effect by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Signaling pathway of DM4 released from an SPDB-linked ADC.

Experimental Workflow for ADC Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of an ADC utilizing the SPDB linker.

Caption: Experimental workflow for the development and evaluation of an SPDB-linked ADC.

Logical Relationship: Linker Stability vs. Payload Release

The design of a disulfide linker like SPDB involves a critical balance between stability in circulation and efficient payload release within the target cell.

Caption: The relationship between linker stability, payload release, and therapeutic outcome.

Conclusion

The SPDB cleavable linker represents a valuable tool in the design of effective and safe antibody-drug conjugates. Its reliance on the differential glutathione concentrations between the extracellular and intracellular environments provides a robust mechanism for targeted drug delivery. By understanding the principles of its mechanism, employing rigorous experimental protocols for its evaluation, and carefully considering the balance between stability and payload release, researchers can harness the full potential of SPDB-based ADCs in the development of next-generation cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. | BioWorld [bioworld.com]

- 4. Pharmacokinetics and biodistribution of the antitumor immunoconjugate, cantuzumab mertansine (huC242-DM1), and its two components in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hpst.cz [hpst.cz]

- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. agilent.com [agilent.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties of the DM4 Maytansinoid Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM4, a potent maytansinoid derivative, is a critical component in the development of next-generation antibody-drug conjugates (ADCs). Its high cytotoxicity, coupled with the ability to be effectively linked to monoclonal antibodies, makes it a payload of significant interest in targeted cancer therapy. This technical guide provides a comprehensive overview of the core properties of DM4, including its physicochemical characteristics, mechanism of action, synthesis, and stability, supported by experimental protocols and data-driven insights.

Physicochemical Properties

DM4 is a semi-synthetic, thiol-containing derivative of maytansine.[1] Its structural modifications are designed to facilitate conjugation to antibodies, typically through cleavable linkers, ensuring targeted delivery and controlled release of the cytotoxic payload.[1]

| Property | Value | Reference |

| Chemical Name | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine | [2][3] |

| Synonyms | Ravtansine, DM4 | [2] |

| CAS Number | 796073-69-3 | [2] |

| Molecular Formula | C₃₈H₅₄ClN₃O₁₀S | [2] |

| Molecular Weight | 780.37 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 185-187 °C (decomposed) | [2][3] |

| Solubility | Soluble in DMSO, chloroform (slightly), methanol (slightly). Insoluble in water. | [2] |

| Predicted pKa | 9.82 ± 0.70 | [2][3] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [2][3] |

Mechanism of Action

DM4 exerts its potent cytotoxic effects by targeting microtubules, essential components of the cellular cytoskeleton involved in cell division.

Microtubule Disruption and Mitotic Arrest

As a maytansinoid, DM4 is a potent anti-mitotic agent.[4] Its primary mechanism of action involves the inhibition of tubulin polymerization. By binding to tubulin, DM4 disrupts microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequently inducing apoptosis (programmed cell death).[4]

Caption: Mechanism of DM4-induced mitotic arrest and apoptosis.

The Bystander Effect

When incorporated into an ADC with a cleavable linker, DM4 can induce a "bystander effect." Upon internalization of the ADC by an antigen-positive cancer cell and subsequent cleavage of the linker, the released, cell-permeable DM4 can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is a crucial mechanism for enhancing the anti-tumor efficacy of ADCs in heterogeneous tumors.

In Vitro Cytotoxicity

DM4 exhibits potent cytotoxicity against a wide range of cancer cell lines, with IC50 values typically in the sub-nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference | |---|---|---| | MM1S | Multiple Myeloma | ~2.5 (as Dara-DM4 ADC) |[5] | | Macrophages | N/A | >100 (as Dara-DM4 ADC) |[5] |

Note: The cytotoxicity of DM4 is significantly enhanced when targeted to specific cancer cells via an ADC, as demonstrated by the Dara-DM4 data. The high IC50 in non-target cells like macrophages highlights the targeted nature of the ADC.

Experimental Protocols

Synthesis of DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine)

The synthesis of DM4 involves a multi-step process starting from maytansinol and a custom-synthesized thiol-containing side chain. The following is a representative protocol based on literature descriptions.[6]

Step 1: Synthesis of 4-Mercapto-4-methylpentanoic acid [6]

-

Equip a 500 mL flask with a stir bar and an addition funnel under an argon atmosphere.

-

Add 150 mL of anhydrous tetrahydrofuran (THF) and 75 mL of 2.5 M n-BuLi in hexanes.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add acetonitrile dropwise via a syringe.

-

Dissolve isobutylene sulfide in anhydrous THF and add it dropwise to the reaction mixture.

-

Allow the reaction to warm and stir for 3 hours.

-

Quench the reaction with 0.5 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the product.

Step 2: Esterification and Purification [6]

-

Convert the synthesized 4-Mercapto-4-methylpentanoic acid into its N-hydroxysuccinimide ester.

-

React the ester with N-methyl-L-alanine to produce N-methyI-N-(4-metliyl-4-inethyldithio-l-oxopentyl)-L-aIanine.

-

Purify the product by column chromatography.

-

React the purified product with maytansinol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and zinc chloride. This results in a mixture of diastereomers.

-

Separate the desired L-amino acid-containing isomer by HPLC using a cyano-bonded column.

Step 3: Reduction to DM4 [1][6]

-

Reduce the purified L-amino acid-containing isomer with dithiothreitol (DTT) to yield the final thiol-containing DM4.

-

Purify the final DM4 product by HPLC.

Caption: Synthetic workflow for the DM4 maytansinoid payload.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of DM4 or a DM4-containing ADC.[5]

Materials:

-

Target cancer cell line (e.g., MM1S)

-

Appropriate cell culture medium and supplements

-

96-well cell culture plates

-

DM4 or DM4-ADC stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Prepare serial dilutions of DM4 or the DM4-ADC in culture medium.

-

Remove the old medium from the cells and add the drug dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Add the solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot the results against the drug concentration to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

This protocol describes a co-culture assay to evaluate the bystander killing effect of a DM4-ADC.

Materials:

-

Antigen-positive (Ag+) target cancer cell line

-

Antigen-negative (Ag-) bystander cancer cell line (stably expressing a fluorescent protein like GFP for identification)

-

Appropriate cell culture medium

-

96-well cell culture plates

-

DM4-ADC

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).

-

Allow the cells to adhere overnight.

-

Treat the co-cultures with serial dilutions of the DM4-ADC.

-

Incubate for a period that allows for ADC processing and bystander killing (e.g., 96 hours).

-

Harvest the cells and analyze the percentage of viable GFP-positive (Ag-) cells using flow cytometry or quantify the GFP-positive cells by fluorescence microscopy.

-

A decrease in the number of viable Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander effect.

Stability and Metabolism

The stability of the DM4 payload, both as a free molecule and within an ADC, is crucial for its therapeutic efficacy and safety profile.

Stability

Forced degradation studies are essential to understand the degradation pathways of DM4 and to develop stability-indicating analytical methods.[7][8][9]

Representative Stability Study Protocol (Forced Degradation):

-

Sample Preparation: Prepare solutions of DM4 in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid DM4 at 80°C for 48 hours.

-

Photostability: Expose DM4 solution to UV light (e.g., 254 nm) and visible light.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid) and UV detection.[10]

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Metabolism

The primary metabolic pathway for DM4 involves the methylation of its free sulfhydryl group.

Caption: Metabolic pathway of the DM4 payload.

The main metabolite, S-methyl-DM4, is also cytotoxic and contributes to the overall anti-tumor activity of DM4-based ADCs. Further metabolism can occur through oxidation, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5.

Conclusion

DM4 is a highly potent maytansinoid payload with well-characterized physicochemical properties and a clear mechanism of action. Its ability to be incorporated into ADCs and induce both direct and bystander killing of cancer cells makes it a valuable tool in the development of targeted cancer therapies. The experimental protocols provided in this guide offer a framework for the synthesis, evaluation, and characterization of DM4 and DM4-containing ADCs. A thorough understanding of its properties, including stability and metabolism, is essential for the design and optimization of novel and effective cancer treatments.

References

- 1. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]

- 2. N2'-Deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine(DM4) CAS 796073-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Evaluation of Anti-CD38 Antibody Drug Conjugate Based on Daratumumab and Maytansinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. ricerca.unich.it [ricerca.unich.it]

Spdb-DM4 for Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Spdb-DM4, a key component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details its core mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for its application in research settings.

Introduction to this compound

This compound is a drug-linker conjugate utilized in the creation of ADCs.[1] It consists of two primary components:

-

DM4: A potent maytansinoid cytotoxic agent that induces cell death by inhibiting tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]

-

Spdb Linker: A cleavable disulfide linker (N-succinimidyl-4-(2-pyridyldithio)butanoate) that connects the DM4 payload to a monoclonal antibody (mAb).[5][] The Spdb linker is designed to be stable in systemic circulation, minimizing premature drug release and associated systemic toxicity.[7] Upon internalization of the ADC into the target cancer cell, the disulfide bond is cleaved in the reducing intracellular environment, releasing the active DM4 payload.[]

The sulfonated version, sulfo-SPdb-DM4, offers enhanced water solubility and conjugation efficiency.[4][]

Mechanism of Action

The therapeutic action of an this compound ADC is a multi-step, targeted process:

-

Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.[4]

-

Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[9]

-

Payload Release: Within the cell, the Spdb linker is cleaved, releasing the DM4 payload. This release is facilitated by the higher concentration of reducing agents, such as glutathione, in the intracellular environment compared to the bloodstream.[5][]

-

Cytotoxicity: The freed DM4 binds to tubulin, disrupting the microtubule network. This interference with a critical component of the cellular cytoskeleton leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis).[4][]

The release of the neutral and diffusible DM4 metabolite can also lead to a "bystander effect," where neighboring antigen-negative tumor cells are also killed, enhancing the anti-tumor efficacy.[4]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies involving this compound and other maytansinoid-based ADCs.

Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs

| ADC | Target Antigen | Cancer Cell Line | IC50 (nM) | Reference |

| Anti-EGFR-Spdb-DM4 | EGFR | HSC2 | 0.18 | [4] |

| Anti-EGFR-Spdb-DM4 | EGFR | SAS | 0.87 | [4] |

| Anti-EGFR-Spdb-DM4 | EGFR | OSC19 | 1.39 | [4] |

| Mirvetuximab soravtansine (DM4-based) | Folate Receptor α | IGROV-1 | Not Specified | [4] |

| huC242-SPDB-DM4 | CanAg | COLO205 | Not Specified | [] |

Table 2: In Vivo Efficacy of a CDH6-Targeting sulfo-Spdb-DM4 ADC in OVCAR3 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Reference |

| CDH6-sulfo-Spdb-DM4 | 1.25 | Significant | [1] |

| CDH6-sulfo-Spdb-DM4 | 2.5 | More pronounced | [1] |

| CDH6-sulfo-Spdb-DM4 | 5 | Most significant | [1] |

Table 3: Pharmacokinetic Parameters of Maytansinoid ADCs in Preclinical Models

| ADC Linker Type | Model | Key Findings | Reference |

| Hindered Disulfide (e.g., SSNPP-DM4) | Mouse | Slower clearance compared to less hindered disulfide linkers. | [10] |

| This compound | Not Specified | Produces multiple metabolites including DM4 and S-methyl-DM4. | [10] |

| sulfo-Spdb-DM4 | Mouse | Optimal linker-payload for a CDH6-ADC based on in vivo profiling. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of this compound ADCs.

Conjugation of this compound to a Monoclonal Antibody

This protocol describes a standard method for conjugating this compound to a monoclonal antibody via lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound or sulfo-Spdb-DM4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

-

Purification column (e.g., Sephadex G25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

-

Drug-Linker Preparation: Dissolve the this compound linker-payload in DMF or DMSO to a concentration of 1-10 mM.

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved this compound to the antibody solution. The reaction is typically performed at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

Purification: Remove unconjugated this compound and solvent by size exclusion chromatography (e.g., a G25 column) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the protein concentration and drug-to-antibody ratio (DAR) of the purified ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and mass spectrometry.

UV-Vis Spectroscopy Method:

-

Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for DM4 (around 252 nm).

-

Calculate the concentrations of the antibody and the conjugated drug using their respective molar extinction coefficients and the Beer-Lambert law.

-

The DAR is the molar ratio of the drug to the antibody.

Mass Spectrometry (LC-MS) Method:

-

Reduce the ADC to separate the light and heavy chains using a reducing agent like dithiothreitol (DTT).

-

Analyze the reduced sample by liquid chromatography-mass spectrometry (LC-MS).

-

Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains.

-

Calculate the average DAR based on the relative abundance of each species.[][12]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro potency (IC50) of an this compound ADC.[2][3]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

96-well microplates

-

This compound ADC and control antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete culture medium. Remove the old medium from the cells and add the ADC dilutions.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

In Vivo Xenograft Tumor Model Study

This protocol provides a general framework for evaluating the in vivo efficacy of an this compound ADC in a mouse xenograft model.[13][14]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for implantation

-

This compound ADC, control antibody, and vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of the human cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at different doses). Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific period.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound ADC research.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. benchchem.com [benchchem.com]

- 5. Anti-TNFRSF10A (Mapatumumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]

- 7. texaschildrens.org [texaschildrens.org]

- 9. Anti-DLL4 -SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]

- 10. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Spdb-DM4 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the cytotoxicity of Spdb-DM4, an antibody-drug conjugate (ADC) linker-payload system. This compound combines the cytotoxic potential of the maytansinoid derivative DM4 with the targeted delivery facilitated by the Spdb (N-succinimidyl-4-(2-pyridyldithio)butyrate) linker. This document summarizes available quantitative data on its cytotoxic effects, details relevant experimental protocols for its evaluation, and visualizes the key mechanisms of action, including the experimental workflow and the induced apoptotic signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel cancer therapeutics.

Introduction to this compound

This compound is a critical component in the construction of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. It consists of two key moieties:

-

DM4: A potent microtubule-depolymerizing agent belonging to the maytansinoid family of cytotoxic drugs. DM4 induces cell cycle arrest, primarily at the G2/M phase, and subsequently triggers apoptosis.[1]

-

Spdb Linker: A disulfide-containing linker designed to be stable in the systemic circulation. Upon internalization of the ADC into a target cancer cell, the disulfide bond is cleaved in the reducing intracellular environment, releasing the active DM4 payload.

The targeted delivery of DM4 via an antibody specific to a tumor-associated antigen aims to enhance the therapeutic index by maximizing the cytotoxic effect on cancer cells while minimizing systemic toxicity.

Data Presentation: In Vitro Cytotoxicity of this compound Conjugates

The following tables summarize the reported in vitro cytotoxicity of various antibody-drug conjugates utilizing the this compound system across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.

| Antibody-Drug Conjugate | Target Antigen | Cancer Cell Line | IC50 (pM) | Reference |

| huC242-SPDB-DM4 | CanAg | COLO 205 (colon adenocarcinoma) | 40 | [NA] |

| huC242-SPDB-DM4 | CanAg | Nalmawa (Burkitt's lymphoma, antigen-negative) | 20,000 - 80,000 | [NA] |

| Payload | Cancer Cell Line | IC50 (pM) | Reference |

| DM4 | Sensitive Cell Lines | 30 - 60 |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound ADCs.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Target cancer cell lines (adherent or suspension)

-

Complete cell culture medium

-

This compound ADC or free DM4

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow to attach overnight.

-

For suspension cells, seed at a density of 20,000-50,000 cells/well.

-

-

Treatment:

-

Prepare serial dilutions of the this compound ADC or free DM4 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include untreated control wells.

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)